Drosulfakinin II
Description
Properties
CAS No. |
117457-91-7 |
|---|---|
Molecular Formula |
C73H97N21O26S |
Molecular Weight |
1716.7 g/mol |
IUPAC Name |
(3S)-3-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H97N21O26S/c1-121-22-20-44(66(114)86-42(13-8-21-79-73(76)77)64(112)89-45(63(111)82-35-61(108)109)23-37-9-4-2-5-10-37)88-68(116)48(26-40-32-78-36-83-40)84-56(99)34-81-62(110)46(25-39-14-16-41(95)17-15-39)90-71(119)51(29-59(104)105)94-72(120)52(30-60(106)107)92-67(115)47(24-38-11-6-3-7-12-38)91-65(113)43(18-19-53(75)96)87-70(118)50(28-58(102)103)93-69(117)49(27-57(100)101)85-55(98)33-80-54(97)31-74/h2-7,9-12,14-17,32,36,40,42-52,95H,8,13,18-31,33-35,74H2,1H3,(H2,75,96)(H,80,97)(H,81,110)(H,82,111)(H,84,99)(H,85,98)(H,86,114)(H,87,118)(H,88,116)(H,89,112)(H,90,119)(H,91,113)(H,92,115)(H,93,117)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H4,76,77,79)/t40?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
CUWHSGFFPVGQHQ-OXPAFWBESA-N |
SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
sequence |
GGDDQFDDYGXMRFG |
Synonyms |
Drosophila-sulfated tyrosine-kinin activity II drosulfakinin II DSK-II |
Origin of Product |
United States |
Molecular Genetics and Biosynthesis of Drosulfakinin Ii
The Drosulfakinin (Dsk) Gene Locus and Transcriptional Regulation
The Drosulfakinin (Dsk) gene in Drosophila melanogaster is a single-copy gene located on the right arm of the third chromosome at the cytological position 81F6. annualreviews.orgnih.gov The gene encodes a protein precursor that gives rise to multiple bioactive peptides, including Drosulfakinin I (DSK-I) and Drosulfakinin II (DSK-II). nih.gov Northern blot analysis has revealed that the Dsk transcript is approximately 800 base pairs in length. annualreviews.org
Transcriptional regulation of the Dsk gene is influenced by various factors, including developmental stage and environmental conditions. For instance, social isolation has been shown to suppress the expression of Dsk. elifesciences.orgresearchgate.netbiorxiv.org Studies have also indicated that the transcription factors Twz and TfAP-2 are involved in regulating Dsk expression, likely through the control of octopamine (B1677172) production, which in turn signals to Drosulfakinin-producing cells. frontiersin.orgslu.se Furthermore, there appears to be a mutual regulatory feedback loop between the expression of Dsk and genes encoding Drosophila insulin-like peptides (Dilps), suggesting a coordinated regulation of metabolism and feeding behavior. frontiersin.org
Precursor Processing and Generation of this compound
The Dsk gene encodes a preproprotein that undergoes several post-translational modifications to generate the mature Drosulfakinin peptides. annualreviews.orgelifesciences.org This precursor protein contains a signal peptide at its N-terminus, which directs it into the secretory pathway. annualreviews.orgwurmlab.com
Post-translational Modification and Cleavage Sites
The Drosulfakinin precursor protein contains multiple canonical dibasic and monobasic cleavage sites, which are recognized by prohormone convertases. elifesciences.orgumich.edubiologists.com These enzymes cleave the precursor at specific sites, typically after pairs of basic amino acid residues like Lys-Arg (KR) or Arg-Arg (RR), to release the individual peptide sequences. annualreviews.orgumich.edubiologists.com Analysis of the Dsk precursor sequence predicts the generation of DSK-I and DSK-II through cleavage at these basic residues. umich.edu The final step in the biosynthesis of this compound involves C-terminal amidation, a common post-translational modification for many neuropeptides, which is catalyzed by the sequential action of two enzymes, peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). jneurosci.org This amidation is crucial for the biological activity of the peptide.
Production of Non-sulfated and Sulfated this compound Forms
A key post-translational modification of Drosulfakinin peptides is the sulfation of a specific tyrosine residue. imrpress.comnih.govnih.gov This modification is analogous to that seen in the vertebrate cholecystokinin (B1591339) (CCK) peptides. imrpress.com Both sulfated (sDSK-II) and non-sulfated (nsDSK-II) forms of this compound have been identified and are biologically active, though they can exhibit different physiological effects. imrpress.comnih.govnih.gov For example, both sDSK-II and nsDSK-II have been shown to increase the frequency of heart contractions in larval and adult Drosophila, but not in pupae. imrpress.comnih.gov The differential activities of the sulfated and non-sulfated forms suggest that the regulation of sulfation is an important mechanism for controlling the biological functions of this compound. imrpress.com The enzyme responsible for this sulfation is a tyrosylprotein sulfotransferase.
Spatial and Temporal Gene Expression in the Central Nervous System
The expression of the Dsk gene and its peptide products is dynamically regulated throughout the development of Drosophila melanogaster and is localized to specific neurons within the central nervous system (CNS). nih.govnih.gov
Neuronal Subtypes Expressing this compound (e.g., MP1, MP3)
Immunocytochemical studies using antibodies specific to Drosulfakinin peptides have revealed a distinct and widespread distribution of DSK-immunoreactive neurons in the Drosophila CNS. nih.govumich.edu In the larval brain, DSK expression is prominently observed in medial neurosecretory cells. nih.gov In the adult brain, DSK-expressing neurons are found in several regions, including the brain lobe, optic lobe, subesophageal ganglion, thoracic ganglia, and the eighth abdominal neuromere. nih.gov
More detailed analyses have identified specific subtypes of DSK-expressing neurons, notably the MP1 and MP3 neurons in the central brain. sdbonline.orgnih.govelifesciences.org These neurons have been implicated in the regulation of various behaviors, including sexual behavior and aggression. sdbonline.orgnih.govresearchgate.net The MP1 neurons, which have descending projections to the ventral nerve cord, have been shown to be particularly important in modulating female sexual receptivity. nih.govelifesciences.org In addition to MP1 and MP3 neurons, a subpopulation of insulin-producing cells (IPCs) in the pars intercerebralis also expresses Drosulfakinin. frontiersin.orgresearchgate.netpnas.org
Developmental Expression Patterns
The expression of the Dsk gene is observed at all developmental stages of Drosophila, from embryo to adult. nih.govnih.gov The level of expression and the number of DSK-immunoreactive cells generally increase as development progresses. nih.gov The dsk transcript is detectable during the larval, pupal, and adult stages, with a particularly high abundance in the adult head. nih.gov This continuous and widespread expression throughout development suggests that Drosulfakinin peptides play important roles in various physiological processes from early life stages to adulthood. nih.gov For example, DSK signaling has been implicated in larval locomotion and escape responses. researchgate.net
| Stage | DSK Expression Level | Location |
| Embryo | Present | Central Nervous System |
| Larva | Increases | Medial neurosecretory cells, Brain lobe, Optic lobe, Subesophageal ganglion, Thoracic ganglia, Eighth abdominal neuromere |
| Pupa | High | Central Nervous System |
| Adult | High | Brain lobe, Optic lobe, Subesophageal ganglion, Thoracic ganglia, Eighth abdominal neuromere, Pars intercerebralis (IPCs) |
Receptor Pharmacology and Structure Activity Relationships of Drosulfakinin Ii
Drosulfakinin Receptors: DSK-R1 (Cholecystokinin-like receptor at 17D3) and DSK-R2 (Cholecystokinin-like receptor at 17D1)
In Drosophila melanogaster, Drosulfakinins, including DSK II, signal through two identified receptors: DSK-R1, also known as Cholecystokinin-like receptor at 17D3, and DSK-R2, or Cholecystokinin-like receptor at 17D1. sdbonline.orgsdbonline.orgnih.govresearchgate.netimrpress.comnih.govnih.govimrpress.comresearchgate.net These receptors are integral to mediating the diverse physiological roles of Drosulfakinins. sdbonline.orgsdbonline.orgnih.govresearchgate.netimrpress.comnih.govnih.govimrpress.comresearchgate.net
Classification as G-Protein Coupled Receptors (GPCRs)
Both DSK-R1 and DSK-R2 belong to the large family of G-protein coupled receptors (GPCRs). sdbonline.orgsdbonline.orgnih.govresearchgate.netimrpress.comimrpress.comresearchgate.netnih.gov GPCRs are characterized by their seven-transmembrane domain structure and their ability to transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins. nih.gov The signaling of Drosulfakinins through these GPCRs is a conserved mechanism found throughout invertebrates. sdbonline.orgsdbonline.orgnih.govresearchgate.net Upon ligand binding, these receptors undergo a conformational change that initiates downstream signaling cascades, often involving second messengers like Ca2+ and cyclic AMP (cAMP). nih.govplos.org
Ligand Binding Specificity and Affinity of Drosulfakinin II to Receptors
The interaction between this compound and its receptors is characterized by specific binding properties. Affinity, which describes the strength of the binding, and specificity, the ability to distinguish between different ligands, are crucial for the precise biological response. revvity.compsu.eduswordbio.comsartorius.com
Biochemical assays have demonstrated that sulfated forms of Drosulfakinin I (DSK-I) and DSK-II are functional ligands for the CCKLR-17D1 (DSK-R2) receptor. researchgate.netnih.gov The sulfation of a tyrosine residue within the peptide sequence is essential for the biological activity of DSK-I and DSK-II at this receptor. nih.govnih.gov While a sulfated DSK-I analog has been shown to bind to the expressed DSK-R1, the corresponding non-sulfated version did not, suggesting a preference for sulfated ligands at DSK-R1 as well. nih.gov
Interestingly, non-sulfated DSK II (nsDSK II) has been shown to influence gut motility and locomotion by signaling through DSK-R2. sdbonline.orgsdbonline.orgnih.gov This suggests that the requirement for sulfation might be tissue-specific or dependent on the physiological context. nih.gov The differential binding and activation of DSK-R1 and DSK-R2 by sulfated and non-sulfated forms of DSK peptides allow for a complex and nuanced regulation of physiological processes. nih.govimrpress.com
Structure-Activity Relationship (SAR) Studies of this compound
Structure-activity relationship (SAR) studies are essential for understanding which parts of the this compound molecule are critical for its biological function. These studies involve systematically modifying the peptide's structure and observing the resulting changes in activity.
Role of the N-Terminal Extension (GGDDQ) in this compound Activity
A key structural feature of this compound is its unique five-amino-acid N-terminal extension, GGDDQ, which distinguishes it from Drosulfakinin I. sdbonline.orgsdbonline.orgnih.govresearchgate.netimrpress.comorcid.org SAR studies have revealed that this N-terminal extension plays a significant role in modulating the activity of nsDSK II. sdbonline.orgnih.govimrpress.com By creating analogs with substitutions in this extension, researchers have been able to generate molecules with altered activities, including some that mimic nsDSK II and others that act as super-agonists or even protean agonists (having opposite effects). sdbonline.orgnih.govresearchgate.net This highlights the N-terminal extension as a crucial determinant of this compound's interaction with its receptors and its subsequent biological effects. sdbonline.orgnih.govimrpress.com
Identification and Characterization of this compound Agonists and Antagonists
SAR studies have led to the identification of novel agonists for Drosulfakinin receptors. sdbonline.orgnih.govimrpress.com For instance, specific substitutions in the N-terminal extension of nsDSK II have resulted in analogs with enhanced (super-agonist) or even opposite (protean agonist) effects on gut contractility and locomotion compared to the native peptide. sdbonline.orgnih.govresearchgate.net
The following table summarizes the activity of some nsDSK II analogs in different tissues:
| Analog | Activity in Adult Gut | Activity in Larval Gut | Activity in Larval Locomotion | Activity in Pupal Heart | Activity in Adult Heart |
| [A1] nsDSK II | Mimics nsDSK II | - | - | Less active than nsDSK II | - |
| [A2] nsDSK II | Mimics nsDSK II | - | - | Less active than nsDSK II | - |
| [A3] nsDSK II | Mimics nsDSK II | Increases contractility (protean) | - | Less active than nsDSK II | - |
| [A4] nsDSK II | More potent than nsDSK II | - | - | Less active than nsDSK II | - |
| [A5] nsDSK II | More potent than nsDSK II | - | - | Less active than nsDSK II | - |
| [N3] nsDSK II | Mimics nsDSK II | - | - | Inactive | Super agonist |
| [N4] nsDSK II | Mimics nsDSK II | - | Active | More active than nsDSK II | Super agonist |
Data compiled from multiple sources. sdbonline.orgsdbonline.orgnih.govimrpress.comnih.govresearchgate.netresearchgate.net
These findings demonstrate that the N-terminal extension is a key target for designing novel agonists with specific activity profiles. sdbonline.orgnih.govimrpress.com
Molecular Determinants of Ligand-Receptor Interactions
Molecular docking studies have provided insights into the specific interactions between this compound and its receptors at the atomic level. nih.govimrpress.comimrpress.com These studies, combined with SAR data, suggest that nsDSK II and its analogs likely signal through DSK-R1 in the heart, which is different from the gut where DSK-R2 is the proposed receptor. imrpress.comnih.govimrpress.com
Key interactions that determine ligand binding and receptor activation include:
Hydrophobic contacts: These interactions with transmembrane domains of the receptor are crucial for ligand binding. imrpress.com
Polar contacts: Interactions with specific polar residues within the receptor, such as a "transmission switch," can influence receptor activation. imrpress.com
Salt bridges: The formation of salt bridges between the ligand and the receptor can contribute to binding affinity. imrpress.com
For example, the super-agonist activity of ns[N3]DSK II and ns[N4]DSK II in the adult heart is correlated with a stronger polar network formed between transmembrane domains 3 and 7 of DSK-R1. imrpress.com Conversely, the loss of certain interactions, such as those with the transmission switch, can lead to decreased activity. imrpress.com These molecular details are critical for the rational design of new ligands with desired pharmacological properties.
Intracellular Signaling Cascades Mediated by this compound Receptors
Drosulfakinins (DSKs), including this compound (DSK-II), are neuropeptides that mediate their diverse physiological effects by activating two distinct G-protein coupled receptors (GPCRs): DSK-R1 (also known as CCKLR-17D3) and DSK-R2 (also known as CCKLR-17D1). sdbonline.orgelifesciences.orgnih.govimrpress.com The activation of these receptors by DSK-II initiates a cascade of intracellular events that are fundamental to its function in regulating processes such as gut motility, aggression, sexual behavior, and synaptic growth. sdbonline.orgsdbonline.orgelifesciences.org The specific signaling pathway activated depends on which receptor is engaged and the G-protein subtype to which it couples. nih.govnih.gov
G-Protein Coupling and Downstream Effectors
The two Drosulfakinin receptors, DSK-R1 and DSK-R2, exhibit preferential coupling to different classes of heterotrimeric G-proteins, leading to the activation of distinct downstream effector enzymes. nih.govnih.gov This differential coupling is a key mechanism for the functional specificity of DSK signaling.
DSK-R1 (CCKLR-17D3): Functional characterization of DSK-R1 revealed that its activation by sulfated DSK peptides leads to a robust increase in intracellular calcium. nih.gov This response is insensitive to pertussis toxin, which specifically inhibits Gαi/o-type G-proteins. This evidence strongly indicates that DSK-R1 primarily couples to G-proteins of the Gαq/11 family. nih.gov Upon activation, the Gαq/11 subunit stimulates the effector enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which ultimately leads to the release of Ca2+ from intracellular stores.
DSK-R2 (CCKLR-17D1): In contrast, signaling through DSK-R2 has been shown to proceed via the Gαs protein subunit. sdbonline.orgrupress.org Genetic studies have demonstrated that the effects of DSK/CCKLR-17D1 signaling on neuromuscular junction (NMJ) growth can be rescued by the expression of a constitutively active form of Gαs. sdbonline.orgrupress.org The primary downstream effector of the activated Gαs subunit is adenylyl cyclase (AC), an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). sdbonline.orgnih.gov In Drosophila, the rutabaga gene encodes a key adenylyl cyclase, and mutations in this gene interact genetically with mutations in CCKLR-17D1, further solidifying the link between this receptor and the Gαs-AC signaling axis. sdbonline.orgrupress.org
The table below summarizes the G-protein coupling and primary effectors for this compound receptors.
| Receptor | Alternative Name | Primary G-Protein Coupling | Downstream Effector |
| DSK-R1 | CCKLR-17D3 | Gαq/11 | Phospholipase C (PLC) |
| DSK-R2 | CCKLR-17D1 | Gαs | Adenylyl Cyclase (AC) |
Modulation of Second Messenger Pathways (e.g., Ca2+, cAMP)
The activation of this compound receptors and their respective G-protein signaling pathways directly modulates the intracellular concentrations of key second messengers, namely calcium ions (Ca2+) and cyclic adenosine monophosphate (cAMP). nih.govnih.govplos.orgnih.gov
Activation of the DSK-R1 (CCKLR-17D3) receptor, through its coupling with the Gαq/11-PLC pathway, results in a dose-dependent increase in the concentration of intracellular Ca2+. nih.gov Studies using cell-based assays have shown that application of a sulfated DSK-1 analog to cells expressing DSK-R1 triggers a significant Ca2+ signal, confirming this receptor's role in calcium mobilization. nih.gov This elevation in cytoplasmic Ca2+ can then activate a variety of downstream targets, including calcium-dependent protein kinases and calmodulin, to mediate cellular responses.
Conversely, signaling initiated by DSK-II binding to the DSK-R2 (CCKLR-17D1) receptor leads to an increase in intracellular cAMP levels. nih.govplos.org This is a direct consequence of the Gαs-mediated activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. rupress.org The accumulation of cAMP serves to activate its primary downstream target, Protein Kinase A (PKA), which then phosphorylates a host of substrate proteins to regulate cellular functions. sdbonline.orgnih.gov Genetic evidence strongly supports this pathway, as defects associated with the loss of CCKLR-17D1 function can be suppressed by manipulations that increase cAMP/PKA signaling. plos.org
Involvement in CREB Pathway Regulation
A significant downstream consequence of DSK-II signaling, particularly through the DSK-R2 (CCKLR-17D1) receptor, is the regulation of the cAMP response element-binding protein (CREB). sdbonline.orgnih.gov The DSK/CCKLR-17D1 signaling cascade is a critical regulator of synaptic growth at the Drosophila neuromuscular junction (NMJ), and this function is mediated through the cAMP-PKA-CREB pathway. sdbonline.orgnih.govrupress.org
Upon activation of DSK-R2, the subsequent rise in cAMP and activation of PKA leads to the phosphorylation and activation of CREB (specifically, the dCreb2 protein in Drosophila). sdbonline.orgnih.gov Activated CREB is a transcription factor that binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their expression. These target genes are involved in the structural and functional modifications of synapses. nih.gov
Genetic interaction studies have provided robust evidence for this pathway. sdbonline.org
Mutations in CCKLR-17D1 or dsk result in severe NMJ undergrowth. sdbonline.orgnih.gov
This undergrowth phenotype is phenocopied by loss-of-function mutations in dCreb2. sdbonline.orgnih.gov
A dominant-negative version of dCreb2 also produces NMJ undergrowth, while overexpression of wild-type dCreb2 can fully rescue the undergrowth phenotype of CCKLR null mutants. sdbonline.orgnih.gov
Furthermore, double mutants for CCKLR and components of the cAMP-PKA-CREB pathway confirm that these elements function in a common signaling mechanism to regulate synaptic development. sdbonline.orgnih.gov
This demonstrates that CREB is a crucial downstream effector of the DSK-II/DSK-R2 signaling pathway, translating the neuropeptide signal into long-term changes in gene expression required for synaptic development and plasticity. sdbonline.orgnih.gov
Neurobiological Functions and Behavioral Modulation by Drosulfakinin Ii Signaling
Regulation of Gut Motility and Visceral Muscle Contraction
Drosulfakinin II exerts significant control over the musculature of the digestive tract, influencing the passage of food and waste. sdbonline.org Its effects, however, are not uniform and display notable differences depending on the developmental stage of the fly.
Distinct Effects on Adult and Larval Gut Motility
Research has revealed that this compound has differential effects on the gut motility of adult and larval Drosophila. In adult flies, a related peptide, Drosulfakinin 0 (DSK 0), has been shown to decrease gut contractions. nih.gov In contrast, studies on non-sulfated DSK II (nsDSK II) and its analogs have demonstrated that while nsDSK II decreases larval gut contractility, certain analogs can paradoxically increase it. sdbonline.org This suggests a complex and stage-specific regulation of visceral muscle contraction by the Drosulfakinin signaling system.
Receptor Pathway Specificity in Gut Function (DSK-R2)
The biological actions of this compound are mediated through its interaction with specific G-protein coupled receptors. sdbonline.org The receptor DSK-R2, also known as Cholecystokinin-like receptor at 17D1 (CCKLR-17D1), is a key component in mediating the effects of DSK II on gut motility. sdbonline.org Studies utilizing non-sulfated DSK II have indicated that it signals through DSK-R2 to influence gut function. sdbonline.org The specificity of this receptor-ligand interaction is crucial for the precise control of visceral muscle contractions.
Modulation of Locomotor Behaviors
Beyond its influence on the digestive system, this compound signaling is integral to the modulation of movement, from the crawling of larvae to the more complex locomotor activities of adult flies. sdbonline.org
Impact on Larval Locomotion and Escape Response
In Drosophila larvae, Drosulfakinin signaling, particularly involving DSK-1 and DSK-2, plays a vital role in promoting body wall muscle contraction, which is essential for locomotion. nih.govnih.govfao.org This signaling pathway is particularly critical for mediating stress-induced escape responses. nih.govnih.govfao.org When exposed to stressful stimuli such as intense light, larvae rely on the DSK/CCKLR-17D1 signaling pathway to execute an effective escape response. nih.gov Mutant larvae lacking functional DSK or its receptor exhibit significant impairments in this behavior. nih.gov Studies using a semi-intact larval preparation have shown that sulfated DSK-1 and DSK-2 can increase the frequency of fictive locomotion, further highlighting their role in regulating larval movement. nih.gov
Control of Feeding Behavior and Satiety
This compound is a key player in the regulation of feeding, acting as a satiety signal to control food intake. sdbonline.orgresearchgate.netnih.gov This function is conserved across various species, with the mammalian homolog CCK also being a well-known satiety signal. sdbonline.orgnih.gov
Following food consumption, there is an increase in the expression of DSK. researchgate.netnih.gov This elevated DSK level then acts to inhibit further food ingestion. researchgate.netnih.gov The signaling mechanism involves the modulation of gustatory perception. DSK has been shown to negatively regulate the expression of the sugar receptor Gr64f in sweet-sensing gustatory receptor neurons. nih.gov By diminishing the perception of sweetness, DSK signaling effectively reduces the motivation to continue feeding, thus promoting satiety. nih.gov Knockdown of DSK in larvae has been shown to result in a greater tendency to remain in non-preferred food, suggesting a role in food choice behavior. researchgate.net
This compound as a Satiety Signal
Drosulfakinin (DSK), the Drosophila homolog of the vertebrate satiety neuropeptide cholecystokinin (B1591339) (CCK), plays a crucial role in regulating feeding behavior by signaling satiety. nih.govnih.gov Studies have shown that DSK functions as a hormonal satiety signal, and its diminishment leads to defective regulation of food intake. nih.govnih.gov After a period of starvation, refeeding leads to an increase in Dsk transcript levels in the fly's head. researchgate.net This is accompanied by a rise in DSK peptide expression in specific brain neurons known as MP1 and MP3. researchgate.net
The activity of these DSK-producing neurons increases upon refeeding. researchgate.net Research where DSK levels were diminished specifically in insulin-producing cells (IPCs), which also express DSK, resulted in increased food ingestion in both larval and adult flies. nih.gov This indicates that DSK released from these cells is sufficient to regulate food intake and acts as a key satiety signal. nih.govnih.gov Knockdown of DSK via RNAi targeted to DSK-producing neurons leads to an increase in food consumption, even for less palatable or bitter food, further cementing its role in satiety signaling. sdbonline.org This neuropeptide is part of a complex system that manages metabolic homeostasis by controlling consummatory behavior. sdbonline.orgnih.gov
Regulation of Meal Frequency and Size
This compound signaling is integral to the homeostatic control of feeding by modulating the patterns of food consumption, specifically meal size and frequency. nih.govplos.orgscienceopen.com Research has identified a regulatory network where the transcription factors TfAP-2 and Tiwaz (Twz) act upstream of DSK to control the number of meals. sdbonline.orgnih.gov Loss of these transcription factors in octopaminergic neurons leads to an increase in the size of individual meals. nih.govplos.org
| Experimental Condition | Effect on Feeding Behavior | Reference |
| Loss of TfAP-2 or Twz in octopaminergic neurons | Increased size of individual meals | nih.govplos.org |
| Overexpression of TfAP-2 in octopaminergic neurons | Decreased meal size, increased feeding frequency | nih.govplos.org |
| DSK knockdown in insulin-producing cells | Increased food intake (larger meals) | nih.gov |
Neural Substrates and Pathways in Feeding Modulation (MP1/MP3 neurons)
The neural circuitry underlying Drosulfakinin's role in feeding modulation centers on four pairs of median protocerebrum neurons, classified as MP1 and MP3. researchgate.netelifesciences.orgnih.gov These neurons are the primary source of DSK that regulates satiety. researchgate.netnih.gov Following food intake, DSK is released from these MP1/MP3 neurons. researchgate.net This release is triggered by nutrient signals, leading to increased electrical and calcium activity in the MP1 neurons. researchgate.net
The DSK peptide then acts on downstream circuits to reduce food ingestion. One identified pathway involves the inhibition of sweet-sensing gustatory receptor neurons (GRNs). researchgate.netresearchgate.net DSK signaling leads to a downregulation of the sugar receptor Gr64f in these sensory neurons, effectively decreasing the fly's sensitivity to sugar and thereby reducing feeding. researchgate.net The DSK-expressing MP1 and MP3 neurons are thus critical hubs that integrate internal satiety states with sensory perception to control feeding behavior. researchgate.netelifesciences.orgnih.gov Activation of Dsk-positive neurons that are also insulin-producing cells (IPCs) decreases food consumption, highlighting the functional overlap between neurons modulating satiety and those involved in broader metabolic regulation. sdbonline.orgpnas.org
Regulation of Social Behaviors and Aggression
This compound in Male Aggressive Behavior
The Drosulfakinin (DSK) signaling system is a significant modulator of aggressive behavior in male Drosophila. sdbonline.orgelifesciences.orgnih.gov Studies have demonstrated that the DSK neuropeptide and one of its receptors, CCKLR-17D1, are essential for normal levels of aggression. sdbonline.orgelifesciences.orgnih.gov Genetic knockout of either the Dsk gene or the CCKLR-17D1 receptor gene results in a significant reduction in fighting behavior. sdbonline.orgelifesciences.orgnih.gov
Conversely, thermogenetic activation of DSK-expressing neurons promotes aggression, leading to more frequent lunges, a key aggressive action. elifesciences.orgnih.govnih.gov Inactivating these same neurons has the opposite effect, suppressing aggression. sdbonline.orgelifesciences.org Research also indicates a link between DSK signaling and the establishment of social dominance, as winning flies show increased calcium activity in their DSK neurons. sdbonline.orgelifesciences.org Furthermore, conditional overexpression of DSK can promote the "winner" effect, suggesting that the level of DSK signaling is positively correlated with winning fights and establishing dominance. sdbonline.orgelifesciences.org
| Genetic Manipulation | Effect on Male Aggression | Reference |
| Knockout of Dsk gene | Reduced aggression | elifesciences.orgnih.gov |
| Knockout of CCKLR-17D1 receptor | Reduced aggression | elifesciences.orgnih.gov |
| Activation of DSK-expressing neurons | Increased aggression | elifesciences.orgnih.gov |
| Inactivation of DSK-expressing neurons | Decreased aggression | sdbonline.orgelifesciences.org |
| Conditional overexpression of DSK | Promotes social dominance ("winner" effect) | sdbonline.orgelifesciences.org |
Influence of Social Isolation on Drosulfakinin Expression and Aggression
Social experience, particularly isolation, profoundly impacts aggressive behavior through modulation of the Drosulfakinin system. nih.govbiologists.comnih.gov In male flies, social isolation has been shown to downregulate the expression of the Dsk gene. nih.govbiologists.comnih.gov This reduction in DSK levels is directly linked to an increase in aggression observed in isolated individuals. nih.govnih.gov
Knocking down Dsk expression using RNAi significantly enhances the aggression induced by social isolation. nih.govnih.gov Interestingly, the DSK signaling pathway's role in aggression appears to be specific to the context of social isolation; in socially enriched or grouped flies, this pathway seems to be overridden by other neuromodulatory systems, such as tachykinin signaling. nih.gov The effect of DSK on aggression follows a U-shaped curve, where both knockdown and overexpression can lead to increased aggression, suggesting that optimal levels of DSK signaling are required to maintain normal social behavior. sdbonline.orgnih.gov Furthermore, both genetic activation and silencing of DSK neurons in socially isolated males lead to an increase in aggression, reinforcing the idea of a complex, non-linear relationship between DSK neuron activity and aggressive behavior. nih.govbiologists.comnih.gov
Modulation of Sexual Behaviors and Reproductive Physiology
This compound (DSK-II), a neuropeptide analogous to cholecystokinin (CCK) in mammals, plays a significant and multifaceted role in regulating sexual behaviors and reproductive physiology in Drosophila melanogaster. Its signaling pathways are intricately involved in suppressing male courtship, promoting female receptivity, and enhancing male mate selectivity. These functions are mediated by specific neural circuits that integrate DSK signals to modulate complex reproductive behaviors.
Drosulfakinin signaling acts as a key inhibitor of male sexual arousal and courtship behaviors. sdbonline.orgresearchgate.netnih.gov The neuropeptide DSK, particularly DSK-2, functions to suppress male sexual behavior through its receptor, CCKLR-17D3. researchgate.net This inhibitory action is mediated by four pairs of fruitless (fruM)-expressing Dsk neurons, specifically the MP1 and MP3 neurons, which have been identified to suppress both male and female sexual behaviors. sdbonline.org
Activation of these Dsk-expressing neurons leads to a significant reduction in male courtship activity. researchgate.net This suggests that DSK signaling provides a crucial brake on the neural circuits that drive male sexual displays. The mechanism involves an antagonistic relationship with courtship-promoting neurons, highlighting a system of checks and balances that governs the expression of innate reproductive behaviors. sdbonline.org
| Component | Function | Key Neurons/Receptors |
|---|---|---|
| Neuropeptide | Suppresses sexual arousal and courtship | Drosulfakinin (DSK-2) |
| Receptor | Mediates the inhibitory signal of DSK | CCKLR-17D3 |
| Inhibitory Neurons | Suppress male and female sexual behaviors | fruM-expressing Dsk neurons (MP1 and MP3) |
In contrast to its role in males, Drosulfakinin signaling is crucial for promoting female sexual receptivity. nih.govdntb.gov.uaelifesciences.org Loss of DSK function in females leads to a notable reduction in their receptivity to male courtship, whereas overexpression of DSK enhances it. nih.govelifesciences.org This indicates that DSK acts as a positive modulator of female willingness to mate.
The promotion of female receptivity is primarily mediated by two pairs of Dsk-expressing neurons located in the central brain. nih.govelifesciences.org Research has identified that the DSK peptide acts through its receptor, CCKLR-17D3, to modulate this behavior. nih.govnih.gov Activation of these specific DSK neurons has been shown to significantly increase the rate of copulation and shorten the latency to copulation in virgin females. nih.govresearchgate.net This demonstrates a direct link between the activity of these neurons and the expression of receptive behaviors.
| Manipulation of DSK Signaling | Effect on Female Receptivity | Effect on Copulation Rate | Effect on Copulation Latency |
|---|---|---|---|
| Loss of DSK function (mutants) | Reduced | Decreased | Prolonged |
| Overexpression of DSK | Enhanced | Increased | Shortened |
| Activation of DSK neurons | Enhanced | Increased | Shortened |
| Inactivation of DSK neurons | Reduced | Decreased | Prolonged |
Beyond the simple suppression of courtship, Drosulfakinin signaling also plays a more nuanced role in male reproductive strategy by enhancing their choosiness for mates. nih.govbohrium.comnih.gov This function is linked to DSK produced in a subset of insulin-producing cells (IPCs) in the fly brain. nih.govnih.gov Increased activity of these cells potentiates male choosiness, an effect attributed to DSK rather than insulin (B600854) itself. nih.govnih.gov
This modulation of male mate choice is mediated through a different receptor than the one involved in courtship suppression. DSK acts through the CCKLR-17D1 receptor to enhance male selectivity. nih.govnih.gov This suggests that DSK signaling can be functionally segregated through the use of distinct receptors in different neural circuits. Activation of Dsk-positive IPC neurons not only enhances choosiness but also decreases food consumption, indicating an overlap between the neural pathways modulating mate selection and those influencing satiety. nih.govnih.gov
The modulation of sexual behaviors by Drosulfakinin is underpinned by specific and complex neural circuits. In males, Dsk neurons function antagonistically with the male-specific P1 neurons, which are considered a command center for male sexual behaviors. sdbonline.orgresearchgate.netnih.gov This interaction between inhibitory Dsk neurons and excitatory P1 neurons helps to balance arousal levels and modulate behaviors such as sex, sleep, and spontaneous walking. researchgate.netnih.gov The DSK/CCKLR signaling pathway largely overlaps with the fruitless-expressing neural circuitry that governs most aspects of male sexual behaviors. sdbonline.orgresearchgate.net
In females, the neural circuitry promoting sexual receptivity involves two pairs of Dsk-expressing neurons that receive input from pC1 neurons. nih.govelifesciences.orgnih.gov These pC1 neurons are known to integrate sex-related cues and information about the female's mating status. nih.govelifesciences.org This suggests a pathway where sensory and internal state information is processed by pC1 neurons, which then signal to Dsk neurons to modulate the female's willingness to mate. elifesciences.org The DSK peptide released from these neurons then acts on its receptor, CCKLR-17D3, to control female sexual behavior. nih.gov
| Sex | Key Interacting Neurons | DSK Receptor | Behavioral Outcome |
|---|---|---|---|
| Male | Dsk neurons (MP1, MP3) and P1 neurons | CCKLR-17D3 | Suppression of courtship |
| Male | Dsk-positive Insulin-Producing Cells (IPCs) | CCKLR-17D1 | Enhancement of mate choosiness |
| Female | pC1 neurons and Dsk-expressing neurons | CCKLR-17D3 | Promotion of sexual receptivity |
Other Modulatory Roles
In addition to its role in adult behavior, Drosulfakinin signaling is also essential for the development and plasticity of the larval neuromuscular junction (NMJ). sdbonline.org The Drosophila larval NMJ is a well-established model system for studying synapse development. nih.govnih.govresearchgate.net DSK and its receptor, CCKLR-17D1, have been identified as strong positive regulators of NMJ growth. sdbonline.org
Mutations in either the dsk gene or the CCKLR-17D1 receptor result in significant undergrowth of the NMJ, characterized by a reduction in the number of synaptic boutons. sdbonline.org Conversely, overexpression of CCKLR-17D1 leads to NMJ overgrowth. sdbonline.org The presynaptic expression of CCKLR-17D1 is both necessary and sufficient for regulating the size of the NMJ. sdbonline.org Furthermore, impairments in the DSK/CCKLR-17D1 signaling pathway also lead to reduced synaptic function, which correlates with the decreased size of the NMJ. sdbonline.org This indicates that DSK signaling is critical for both the structural development and the functional integrity of these synapses.
Nociceptive Modulation
This compound (DSK II) is implicated in a descending inhibitory mechanism of nociception, the neural process of encoding and processing noxious stimuli. This function in Drosophila melanogaster is analogous to the role of its mammalian homolog, cholecystokinin (CCK), in pain modulation. Research has demonstrated that DSK signaling from the brain plays a crucial role in negatively regulating responses to harmful thermal stimuli. nih.govelifesciences.orgelifesciences.org
Studies involving genetic mutants have provided significant insights into the function of DSK in nociception. Drosophila larvae with mutations that delete the dsk gene, or its receptors, exhibit a heightened sensitivity to noxious heat. elifesciences.orgnih.gov Specifically, these mutants display a significantly shorter latency in their nocifensive rolling response when exposed to a 42°C probe, indicating a failure in the normal dampening of nociceptive signals. elifesciences.orgbiorxiv.org This thermal hypersensitivity can be rescued by the reintroduction of a wild-type dsk gene, confirming that the phenotype is a direct result of the absence of DSK. elifesciences.orgbiorxiv.org
The DSK-mediated inhibitory pathway involves specific neurons in the Drosophila brain and its equivalent of the spinal cord, the ventral nerve cord (VNC). elifesciences.orgelifesciences.org DSK is expressed in two sets of brain neurons, MP1 and Sv, in the larval nervous system. dntb.gov.ua The signal is then transmitted to the VNC, where one of its receptors, CCKLR-17D1, is expressed in Goro neurons. dntb.gov.ua Activation of the DSK-expressing neurons has been shown to reduce the activity of these Goro neurons, thereby inhibiting the transmission of nociceptive signals. elifesciences.orgdntb.gov.ua This top-down regulatory mechanism from the brain to the VNC highlights an evolutionarily conserved strategy for modulating pain perception. nih.govdntb.gov.ua
Table 1: Nociceptive Response in Drosophila Larvae with Altered Drosulfakinin Signaling
| Genotype/Condition | Phenotype | Implication |
|---|---|---|
| dsk gene deletion mutants | Hypersensitivity to noxious heat (42°C) | DSK is necessary for negative regulation of nociception. elifesciences.orgbiorxiv.org |
| dsk receptor mutants (CCKLR-17D1) | Hypersensitivity to noxious heat | The CCKLR-17D1 receptor is a key component of the DSK-mediated nociceptive pathway. dntb.gov.ua |
| Thermogenetic activation of DSK-expressing neurons | Attenuated larval nociception | Increased DSK signaling enhances the inhibition of nociceptive responses. dntb.gov.ua |
| Wild-type with genomic rescue of dsk gene in mutants | Rescue of thermal hypersensitivity | Confirms the specific role of the dsk gene in nociceptive modulation. elifesciences.orgbiorxiv.org |
Olfactory Processing and Odor Preference
This compound has been shown to influence olfactory processing, specifically in the context of odor preference in Drosophila melanogaster larvae. Both the sulfated (sDSK II) and non-sulfated (nsDSK II) forms of the peptide can modulate larval responses to different odorants, suggesting a role for DSK signaling in shaping chemosensory-driven behaviors. This is particularly relevant for behaviors such as foraging, where the ability to distinguish between attractive and aversive odors is critical for survival.
Research has demonstrated that exogenous application of sDSK II and nsDSK II can alter the innate odor preferences of larvae. In choice assays, where larvae are presented with different odorants, the presence of DSK II peptides can shift their behavioral responses. For instance, in a choice paradigm between butanol (BuOH) and water, DSK II peptides significantly affected the larvae's preference. Similarly, in a choice between acetate (B1210297) (Ac) and butanol, DSK II also modulated their preference. In contrast, the related peptide, Drosulfakinin I (DSK I), in both its sulfated and non-sulfated forms, did not have a significant effect on odor preference, indicating a specific role for DSK II in this process.
The precise neural circuits through which DSK II modulates olfactory processing and odor preference are still under investigation. However, the presence of DSK-immunoreactive materials in regions of the brain known to be involved in olfaction suggests that this neuropeptide may act on key olfactory centers to shape odor-guided behaviors. The differential effects of DSK I and DSK II on locomotion and odor preference also suggest that these structurally similar peptides operate through distinct mechanisms to influence different aspects of behavior.
Table 2: Effect of this compound on Odor Preference in Drosophila Larvae
| Peptide | Odorant Choice Paradigm | Observed Effect on Odor Preference |
|---|---|---|
| Sulfated this compound (sDSK II) | Butanol (BuOH) vs. Water | Significant influence on preference |
| Non-sulfated this compound (nsDSK II) | Butanol (BuOH) vs. Water | Significant influence on preference |
| Sulfated this compound (sDSK II) | Acetate (Ac) vs. Butanol (BuOH) | Significant influence on preference |
| Non-sulfated this compound (nsDSK II) | Acetate (Ac) vs. Butanol (BuOH) | Significant influence on preference |
| Sulfated Drosulfakinin I (sDSK I) | All tested paradigms | No significant influence |
| Non-sulfated Drosulfakinin I (nsDSK I) | All tested paradigms | No significant influence |
Adaptive Social Plasticity and Early-Life Memory Encoding
This compound signaling plays a critical role in adaptive social plasticity by encoding early-life social experiences, which in turn shapes adult social behaviors. This form of memory allows Drosophila to adjust their social interactions based on their developmental environment. Specifically, early-life social isolation has been shown to have lasting effects on adult social network behavior, and this is mediated, at least in part, by changes in the DSK system.
Research has revealed that social deprivation during development leads to a suppression of the expression of the dsk gene in three pairs of neurons in the adult brain. nih.govnih.gov This reduction in DSK levels is linked to a blunting of adaptive social plasticity in adult flies. nih.govelifesciences.org For example, while group-reared flies will adjust their social clustering behavior in response to physiological challenges like mechanical injury, socially isolated flies fail to show this adaptive response. nih.gov This suggests that DSK signaling is a key component of the neural mechanism that stores a "memory" of the early-life social environment.
The effects of DSK on social plasticity are mediated through the cholecystokinin-like receptor 17D1 (CCKLR-17D1). nih.govnih.gov The signaling pathway appears to be male-specific in the context of social network behavior plasticity. nih.govnih.gov Transgenic manipulation of the activity of DSK-expressing neurons can mimic the state of social experience, further underscoring the central role of this neuropeptide in translating early-life conditions into adult social responses. nih.govnih.gov This suggests an evolutionarily conserved mechanism where neuropeptide signaling pathways encode past experiences to allow for adaptive modulation of group behaviors. nih.gov
Table 3: Role of this compound in Social Plasticity and Memory
| Condition | Effect on DSK System | Consequence for Social Behavior |
|---|---|---|
| Early-life social isolation | Suppression of dsk gene expression in specific adult brain neurons. nih.govnih.gov | Blunted adaptive social plasticity in adults; inability to adjust social clustering in response to challenges. nih.govelifesciences.org |
| Group-rearing (social enrichment) | Normal dsk gene expression | Intact adaptive social plasticity; adjustment of social behaviors in response to physiological state. nih.gov |
| Transgenic activation of DSK neurons in socially isolated flies | Mimics the state of social enrichment | Can potentially restore some aspects of social plasticity. nih.govnih.gov |
| Knockdown of DSK receptor (CCKLR-17D1) in group-reared flies | Impaired DSK signaling | Reduced social plasticity, similar to socially isolated flies. nih.govnih.gov |
Table 4: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| Drosulfakinin I | DSK I |
| This compound | DSK II |
| Sulfated Drosulfakinin I | sDSK I |
| Non-sulfated Drosulfakinin I | nsDSK I |
| Sulfated this compound | sDSK II |
| Non-sulfated this compound | nsDSK II |
| Cholecystokinin | CCK |
| Cholecystokinin-like receptor 17D1 | CCKLR-17D1 |
| Acetate | Ac |
Neuroanatomical and Circuit Level Analysis of Drosulfakinin Ii Neurons
Localization of Drosulfakinin II-Expressing Neurons in the Central Nervous System
In the central nervous system (CNS) of Drosophila melanogaster, DSK-expressing neurons are found in specific and functionally relevant locations. nih.gov Immunostaining and genetic reporters have revealed several clusters of DSK neurons in the adult brain. frontiersin.org
Notably, there are four pairs of DSK-expressing neurons in the brain, which are categorized into two main types based on the location of their cell bodies:
Medial Protocerebrum Neurons (DSK-MP1 and DSK-MP3): These neurons are located in the pars intercerebralis, a region of the brain known for housing neurosecretory cells. elifesciences.orgresearchgate.net The DSK-MP1 neurons are further subdivided into MP1a and MP1b based on their morphology. elifesciences.orgelifesciences.org
Insulin-Producing Cells (IPCs): A subset of the insulin-producing cells in the pars intercerebralis also co-expresses DSK. frontiersin.orgpnas.org
Additionally, DSK expression has been identified in other areas of the protocerebrum and the sub-esophageal ganglion. nih.govfrontiersin.org In the larval CNS, DSK expression is observed in medial neurosecretory cells. nih.govumich.edu
Morphology and Projections of this compound Neurons
The morphology and projection patterns of DSK neurons are key to understanding their function in neural circuits.
DSK-MP1 Neurons: These neurons have been a primary focus of research. The DSK-MP1 neurons extend descending fibers to the ventral nerve cord (VNC), suggesting a role in modulating motor outputs or processing sensory information from the body. elifesciences.org They also have projections to the suboesophageal ganglion (SOG) and the lateral protocerebral complex (LPC). sdbonline.orgelifesciences.org The SOG is a known target for sensory neurons from the female reproductive tract, while the LPC processes courtship song and pheromonal cues. sdbonline.org
DSK-MP3 Neurons: The morphology of DSK-MP3 neurons is distinct from that of MP1 neurons. elifesciences.org
Subtypes of DSK neurons: Based on neurite morphology, DSK neurons have been classified into three subtypes: Type I, Type II, and Type III. sdbonline.org Type I and II neurons correspond to the medial DSK-M neurons, while Type III neurons correspond to the lateral DSK-L neurons. sdbonline.org Another classification based on single-cell morphology further divides the two pairs of MP1 neurons into MP1a and MP1b. elifesciences.orgelifesciences.org Socially enriched male flies show strong postsynaptic signals of trans-Tango-expressing DSK neurons in the lateral protocerebrum, a region where MP1a neuron projections are particularly enriched. elifesciences.org
Synaptic Connectivity and Integration within Neural Circuits
The function of DSK neurons is defined by their synaptic connections with other neurons. Advanced techniques like trans-Tango, GRASP (GFP Reconstitution Across Synaptic Partners), and electron microscopy (EM) reconstruction have been employed to map these connections. elifesciences.orgnih.govelifesciences.org
Presynaptic Inputs to this compound Neurons
DSK neurons receive inputs from several key neural populations, integrating information about internal states and external cues.
P1 Neurons: A significant presynaptic partner of DSK neurons is the male-specific P1 neurons, which are a command center for male courtship behavior. nih.gov Trans-Tango and GRASP studies have confirmed that DSK-expressing neurons are postsynaptic to a subset of P1 neurons. elifesciences.org This connection is crucial for the antagonistic regulation of sexual arousal. nih.gov
pC1 Neurons: In females, DSK neurons, particularly the DSK-MP1 neurons, receive direct synaptic input from pC1 neurons. elifesciences.orgnih.gov pC1 neurons are critical for integrating sex-related sensory cues, such as courtship song and pheromones, as well as the female's mating status. elifesciences.orgnih.gov EM reconstruction has revealed intense synaptic input from pC1 neurons onto DSK-MP1b neurons. elifesciences.org
doublesex (dsx)-expressing neurons: DSK neurons common to both sexes receive synaptic input from sexually dimorphic dsx-expressing neurons, including P1 neurons in males. sdbonline.org This provides a mechanism to link sex-specific excitatory control with non-specific inhibitory control of sexual behaviors. sdbonline.org
Postsynaptic Targets and Functional Interactions
DSK neurons, in turn, project to and modulate the activity of other neurons to influence behavior.
Interaction with P1 Neurons: While receiving input from P1 neurons, DSK neurons also function antagonistically to them. nih.gov This interaction helps to balance arousal levels and modulate behaviors like sex, sleep, and spontaneous walking. nih.gov
Modulation of Female Receptivity Circuitry: In females, DSK-MP1 neurons are thought to integrate internal state information with the pC1-encoded information about male courtship and mating status to modulate female sexual behavior. elifesciences.org The DSK peptide acts through its receptor, CCKLR-17D3, to promote female receptivity. elifesciences.orgnih.gov
Lateral Protocerebrum: The projections of DSK-MP1a neurons are enriched in the lateral protocerebrum, where they exhibit male-specific and social experience-dependent postsynaptic signaling. elifesciences.org
Sexually Dimorphic Aspects of this compound Neural Circuits
The neural circuits involving DSK neurons exhibit significant sexual dimorphism, contributing to the distinct reproductive behaviors of males and females.
Presynaptic Partners: A key sexually dimorphic feature is the nature of the presynaptic inputs to DSK neurons. elifesciences.org In males, DSK neurons receive input from male-specific P1 neurons, which are part of the fruitless (fru)-expressing circuitry governing male courtship. sdbonline.orgnih.gov In females, the primary input comes from pC1 neurons, which are crucial for female receptivity. elifesciences.orgnih.gov
Postsynaptic Signaling: Postsynaptic signaling from DSK neurons is also sexually dimorphic. elifesciences.org Male brains show more prominent trans-Tango signals from DSK neurons in the lateral protocerebrum compared to female brains, especially in socially enriched conditions. elifesciences.org This suggests a male-specific enhancement of DSK signaling in response to social experience. elifesciences.org
Receptor Expression: The distribution of DSK receptors can also be sexually dimorphic. For instance, CCKLR-17D1-expressing neurons show a gender-specific distribution in the adult brain, with male brains exhibiting more cell bodies and dendrites in the vicinity of MP1a axon projections. elifesciences.org
Table of DSK Neuron Connectivity and Function
| Neuron Type | Presynaptic Inputs | Postsynaptic Projections/Targets | Known Functions | Sexual Dimorphism |
|---|---|---|---|---|
| DSK-MP1a | pC1 (females), P1 (males) | Lateral Protocerebrum | Modulation of social network behavior plasticity (males) elifesciences.org | Projections and postsynaptic signaling are male-specific and experience-dependent. elifesciences.org |
| DSK-MP1b | pC1 (females) | Unknown | Crucial for female receptivity. elifesciences.org | Receives intense synaptic input from pC1 neurons in females. elifesciences.org |
| DSK-MP3 | pC1 (weaker input in females) | Unknown | Less critical for female receptivity compared to MP1. elifesciences.org | Receives weaker input from pC1 neurons in females. elifesciences.org |
| DSK-M (Type I/II) | P1a subset | Unknown | Critical for aggression. sdbonline.org | Stronger response to P1 activation compared to DSK-L. sdbonline.org |
| DSK-L (Type III) | P1a subset | Unknown | Not critical for aggression. sdbonline.org | Weaker response to P1 activation. sdbonline.org |
| DSK in IPCs | Unknown | Unknown | Modulates choosiness and feeding. pnas.org | |
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 16133038 |
| Cholecystokinin (B1591339) | 16133038 |
| Drosulfakinin I | 16133037 |
| Insulin (B600854) | 99423611 |
| Octopamine (B1677172) | 4562 |
| Dopamine | 681 |
| Serotonin | 5202 |
| SIFamide | 10206121 |
| Myoinhibiting peptide (Mip) | 56841686 |
| Tachykinin (Tk) | 16133041 |
| Diuretic hormone 44 (DH44) | 16133040 |
| Neuropeptide F | 16133039 |
Comparative and Evolutionary Perspectives of Drosulfakinin Ii
Evolutionary Conservation of Sulfakinin Precursors and Receptors Across Invertebrates
Sulfakinin (SK) signaling is a highly conserved system throughout the invertebrate kingdom. sdbonline.orgnih.gov SK precursors typically encode for multiple, structurally related peptides that share a conserved C-terminal amino acid sequence but have distinct N-termini. imrpress.com For instance, the Drosophila melanogaster sulfakinin gene, Dsk, encodes for Drosulfakinin I (DSK I) and Drosulfakinin II (DSK II). imrpress.comnih.gov These peptides are characterized by a C-terminal motif of -FDDY(SO3H)GHMRFamide in their sulfated form. nih.gov The presence of a sulfated tyrosine residue is a key feature for the bioactivity of many sulfakinins, a trait shared with their vertebrate counterparts. frontiersin.org
The conservation of this system extends to its receptors. Invertebrate sulfakinins act through G-protein coupled receptors (GPCRs). imrpress.com In Drosophila, two such receptors have been identified: DSK-R1 (also known as CCKLR-17D3) and DSK-R2 (CCKLR-17D1). sdbonline.orgimrpress.com The existence of multiple receptors for sulfakinins has also been documented in other insects, such as the red flour beetle, Tribolium castaneum, and the kissing bug, Rhodnius prolixus. imrpress.com The widespread presence of both SK precursors and their receptors across diverse invertebrate phyla, including nematodes, mollusks, annelids, and arthropods, points to an ancient evolutionary origin for this signaling system, likely predating the divergence of protostomes and deuterostomes. nih.govnih.gov
Homology with Vertebrate Cholecystokinin (B1591339) (CCK) System
The sulfakinin system in invertebrates exhibits remarkable homology with the cholecystokinin (CCK) system in vertebrates, suggesting a shared evolutionary ancestry. sdbonline.orgnih.govbiorxiv.org
The structural resemblance between invertebrate sulfakinins and vertebrate CCK is a cornerstone of their homology. Both peptide families are derived from larger precursor proteins and often feature a sulfated tyrosine residue crucial for their biological activity. frontiersin.orgnih.gov Drosulfakinin I and II, for example, share a C-terminal pentapeptide sequence that is homologous to that of the CCK-gastrin family of peptides. nih.gov This conserved C-terminal region is essential for receptor binding and activation in both systems. nih.gov
Functionally, the similarities are just as striking. Both DSK and CCK are involved in regulating feeding behavior and gut motility. sdbonline.orgnih.gov In mammals, CCK is a well-known satiety signal released from the intestine, while in various insects, including Drosophila, sulfakinins also act as satiety signals, reducing food intake. frontiersin.orgnih.gov Furthermore, both DSK and CCK function as neuromodulators in the central nervous system, influencing a range of behaviors beyond feeding. sdbonline.orgnih.gov
The conserved physiological roles of the DSK/CCK signaling system across different animal taxa provide strong evidence for its ancient origins and fundamental importance. One of the most conserved functions is the regulation of feeding and satiety. nih.gov In both vertebrates and invertebrates, these peptides act to inhibit food consumption. frontiersin.orgelifesciences.org For instance, in mammals, CCK released from the gut acts on receptors to signal satiety to the brain. sdbonline.org Similarly, in Drosophila, knockdown of DSK leads to increased food intake. sdbonline.org
Beyond feeding, the DSK/CCK system plays a conserved role in modulating aggression. sdbonline.org In mammals, CCK has been implicated in aggressive behaviors, and studies in Drosophila have shown that the DSK system is also crucial for regulating aggression. sdbonline.orgbiorxiv.org The neuropeptide DSK and its receptor CCKLR-17D1 are important for aggression in flies, and increased activity in DSK-expressing neurons is associated with winning aggressive encounters. sdbonline.org This suggests that the neural pathways for modulating aggression involving this peptide family have been conserved throughout evolution. sdbonline.org Additionally, both DSK and CCK are involved in regulating reproductive and social behaviors, highlighting the deep evolutionary roots of their function in complex behaviors. sdbonline.orgnih.govelifesciences.org
Comparative Genomics Approaches for Drosulfakinin Orthologs
Comparative genomics has been instrumental in identifying orthologs of the Drosulfakinin gene across a wide range of species, reinforcing the understanding of its evolutionary history. By comparing the genomes of different species, researchers can identify genes with shared ancestry. Resources like the flyDIVaS database provide a platform for comparing orthologous gene sets in Drosophila and other insect species. nih.gov
Studies comparing the genomes of tardigrades, such as Hypsibius dujardini and Ramazzottius varieornatus, have identified orthologs of drosulfakinin. biorxiv.orgresearchgate.net The presence of these orthologs in such distant relatives within the Ecdysozoa superphylum underscores the ancient origin of this neuropeptide family. These comparative analyses not only confirm the presence of Dsk orthologs but also provide insights into the evolution of gene families and the genomic changes that have occurred over millions of years. The identification of Dsk orthologs in a broad array of invertebrates provides a foundation for functional studies to explore the conservation and divergence of its roles in different species.
Evolutionary Implications for Complex Behaviors
The evolutionary conservation of the Drosulfakinin/CCK signaling system has significant implications for our understanding of how complex behaviors have evolved. The fact that this single neuropeptide system is involved in regulating fundamental behaviors such as feeding, aggression, and social interactions across vastly different species suggests that these behaviors may be mechanistically linked at a very basic level. nih.govelifesciences.org
In Drosophila, DSK signaling is implicated in the plasticity of social network behaviors, where early life social experiences can shape adult social interactions. elifesciences.org Social isolation has been shown to downregulate the expression of Dsk, which in turn increases aggression. sdbonline.orgbiorxiv.org This suggests that the DSK system acts as a key modulator, translating social context into behavioral output. The U-shaped response curve observed for DSK's effect on aggression, where both increases and decreases from a baseline level can lead to similar phenotypes, is a characteristic shared with many neuromodulators and points to a finely tuned regulatory mechanism. sdbonline.orgnih.gov
The deep evolutionary conservation of the DSK/CCK system's role in modulating these critical behaviors suggests that it may have been a foundational element in the evolution of more complex social and behavioral repertoires in a wide range of animals.
Advanced Methodologies and Future Research Directions in Drosulfakinin Ii Studies
Genetic and Optogenetic Tools for Precise Neuronal Manipulation
The study of Drosulfakinin II (DSK-II) has been significantly advanced by the development and application of sophisticated genetic and optogenetic tools in Drosophila melanogaster. These techniques allow for the precise manipulation of DSK-II-expressing neurons to elucidate their roles in various physiological and behavioral processes.
A cornerstone of this research is the GAL4-UAS system, which enables the targeted expression of transgenes in specific neuronal populations. sdbonline.org Researchers have generated Dsk-GAL4 lines, which drive the expression of various effector proteins in DSK neurons. sdbonline.orgelifesciences.org For instance, to either activate or inhibit these neurons, transgenes such as the temperature-sensitive cation channel dTrpA1 (for activation) or the inwardly rectifying potassium channel Kir2.1 (for silencing) are expressed. nih.govnih.gov Thermogenetic activation using dTrpA1 at elevated temperatures promotes aggressive behavior, while silencing with UAS-TNT (which blocks synaptic transmission) or Kir2.1 suppresses aggression. elifesciences.orgnih.govnih.gov
CRISPR-Cas9 technology has been employed to create Dsk mutant flies (ΔDsk), allowing for loss-of-function studies that have revealed the peptide's role in female sexual receptivity. elifesciences.org Furthermore, RNA interference (RNAi) has been used to achieve targeted knockdown of Dsk expression, providing another method to probe its function in behaviors like social isolation-induced aggression. nih.govresearchgate.net
To achieve even finer control and label specific subsets of DSK neurons, intersectional genetic strategies have been utilized. elifesciences.org These methods, in combination with techniques like stochastic labeling, allow for the manipulation of single DSK neurons, revealing the specific roles of neuron subtypes, such as DSK-MP1 and DSK-MP3 neurons, in modulating behaviors like female receptivity. elifesciences.orgresearchgate.net Optogenetic tools, such as the light-activated channel CsChrimson, have also been employed for the acute activation of DSK neurons, providing high temporal resolution in behavioral assays. researchgate.net
| Tool/Technique | Purpose | Example Application | Key Findings |
|---|---|---|---|
GAL4-UAS System (Dsk-GAL4) | Targeted gene expression in DSK neurons | Driving expression of dTrpA1 or Kir2.1 | Activation of DSK neurons promotes aggression, while silencing suppresses it. elifesciences.orgnih.gov |
| CRISPR-Cas9 | Gene knockout (loss-of-function) | Creation of ΔDsk mutant flies | DSK is crucial for female sexual receptivity. elifesciences.org |
| RNA interference (RNAi) | Gene knockdown | Targeted knockdown of Dsk in specific neurons | Dsk knockdown increases social isolation-induced aggression. nih.gov |
| Intersectional Genetics | Labeling and manipulation of neuronal subsets | Subdividing DSK neurons into DSK-MP1 and DSK-MP3 | DSK-MP1 neurons are essential for modulating female receptivity. elifesciences.org |
Optogenetics (CsChrimson) | Acute, light-induced neuronal activation | Controlling DSK neuron activity with high temporal precision | Reveals real-time neuronal contributions to behavior. researchgate.net |
High-Resolution Imaging and Functional Recording Techniques
Visualizing the morphology and activity of this compound neurons and circuits has been made possible through a variety of high-resolution imaging and functional recording techniques. Immunocytochemistry, using antibodies specific to DSK peptides, has been fundamental in mapping the spatial and temporal distribution of DSK-II within the Drosophila central nervous system. nih.govumich.eduumich.edu These studies have revealed DSK-immunoreactive cells in the brain and ventral ganglion from larval to adult stages. nih.govumich.edu
To investigate the functional connectivity of DSK neurons, researchers have employed techniques like trans-Tango, a method for transsynaptic tracing. nih.govelifesciences.org This has allowed for the identification of postsynaptic partners of DSK neurons, providing insights into the circuits they modulate. nih.govelifesciences.org For instance, trans-Tango has shown that DSK-expressing neurons are postsynaptic to pC1 neurons, which are involved in integrating sex-related cues. elifesciences.org
Calcium imaging, using genetically encoded calcium indicators, allows for the real-time monitoring of neuronal activity. This technique has been used to show that DSK neurons respond to the activation of other specific neuronal populations, such as P1 neurons. sdbonline.org Electrophysiological recordings, including patch-clamp techniques, provide direct measurement of the electrical properties of neurons and their responses to stimuli. sdbonline.orgelifesciences.org Electrophysiology has been instrumental in demonstrating the functional connections between DSK neurons and other parts of the aggression and sexual behavior circuits. sdbonline.orgelifesciences.org
Advances in microscopy, such as ultramicroscopy of optically cleared Drosophila (FlyClear), now permit high-resolution 3D reconstruction of intact neuronal networks. nih.gov This enables the visualization of long-range neuronal projections and the detailed analysis of neural circuit organization without the need for physical dissection, offering a powerful tool for mapping DSK circuits at a global level. nih.gov
Transcriptomic and Proteomic Profiling in Response to this compound Signaling
Understanding the downstream molecular consequences of this compound signaling has been advanced through transcriptomic and proteomic approaches. RNA-sequencing (RNA-seq) has been a particularly powerful tool for identifying genes whose expression is altered in response to changes in DSK signaling or under conditions that modulate DSK expression.
For example, transcriptomic analyses of adult fly heads have been conducted to identify differentially expressed genes (DEGs) associated with social isolation, a condition known to affect aggression and DSK levels. nih.govelifesciences.org These studies revealed that social deprivation suppresses the expression of the Dsk gene. elifesciences.org Further analysis of the transcriptome can uncover genetic pathways that are reprogrammed by social experience, highlighting the molecular signature of DSK-mediated social plasticity. elifesciences.org
By comparing the transcriptomes of wild-type flies with those in which DSK signaling is genetically manipulated (e.g., through Dsk knockdown or neuronal activation/silencing), researchers can identify downstream target genes. These analyses have provided insights into how DSK signaling translates into behavioral changes by altering the expression of genes involved in various cellular processes. While large-scale proteomic studies specifically focused on DSK-II signaling are less prevalent in the current literature, the transcriptomic data provides a foundation for future proteomic investigations to identify changes in protein expression and post-translational modifications that occur downstream of DSK receptor activation.
| Experimental Condition | Technique | Key Findings | Reference |
|---|---|---|---|
| Social Isolation vs. Group Housing | RNA-seq of adult fly heads | Social isolation downregulates the expression of the Dsk gene. | nih.govelifesciences.org |
| Genetic Manipulation of DSK neurons | RNA-seq | Identifies downstream genetic pathways regulated by DSK signaling. | elifesciences.org |
| Comparison of flies with different social distances | Transcriptome analysis | Revealed genetic diversity for social distance traits and identified Dsk as a gene with social experience-dependent expression. | elifesciences.org |
Development of Novel this compound Ligands and Pharmacological Tools
The development of novel ligands and pharmacological tools that target this compound receptors is crucial for dissecting the specific functions of this neuropeptide and for potentially developing new methods of pest control. Research has focused on understanding the structure-activity relationship (SAR) of DSK-II, particularly the non-sulfated form (nsDSK II). imrpress.comnih.gov
The unique 5-amino acid N-terminal extension of nsDSK II (GGDDQ) distinguishes it from nsDSK I and has been a primary target for modification. sdbonline.orgimrpress.com By systematically substituting individual amino acids in this extension with alanine (B10760859) or asparagine, researchers have created a panel of nsDSK II analogs. imrpress.comnih.gov Testing these analogs in biological assays, such as gut and heart contractility assays, has led to the discovery of novel agonists with varied effects. imrpress.comnih.gov
These efforts have yielded not only analogs that mimic the activity of native nsDSK II but also "super agonists" with increased activity and "protean agonists" that produce opposite effects depending on the tissue or developmental stage. sdbonline.orgimrpress.comnih.gov For example, ns[N3]DSK II and ns[N4]DSK II were found to be super agonists in the adult heart, while [A3]nsDSK II acted as a protean agonist in the larval gut, increasing contractility instead of decreasing it like the native peptide. sdbonline.orgimrpress.com
These synthetic ligands are valuable pharmacological tools. They can be used to selectively activate or inhibit DSK signaling pathways in different tissues, helping to unravel the tissue-specific roles of DSK-II and its two receptors, DSK-R1 and DSK-R2. imrpress.comnih.gov
Computational Modeling of Ligand-Receptor Interactions and Signaling Networks
Computational modeling has become an indispensable tool for understanding the molecular details of how this compound interacts with its receptors and for predicting the effects of structural modifications. By creating three-dimensional models of the DSK receptors (DSK-R1 and DSK-R2) and docking nsDSK II and its analogs into the binding pockets, researchers can predict the specific molecular interactions that govern binding and receptor activation. imrpress.com
These models have provided insights into how the N-terminal extension of nsDSK II contributes to receptor binding and specificity. imrpress.com For example, modeling suggests that nsDSK II signals through DSK-R1 in the heart, in contrast to its action through DSK-R2 in the gut. imrpress.com The models can predict how specific amino acid substitutions in the peptide will alter its interaction with the receptor, such as by changing hydrophobic contacts or polar networks between transmembrane domains of the receptor. imrpress.com
This predictive power helps to explain the experimental results observed with novel ligands and guides the design of new analogs with desired properties. By simulating the ligand-receptor interactions, computational models can help rationalize why a particular analog acts as a super agonist or a protean agonist. imrpress.com As these models become more refined, they will be increasingly valuable for predicting the biological activity of novel compounds and for understanding the complex signaling networks that are initiated by DSK-II binding.
Integrated Multi-Omics Approaches to Understand this compound Biology
A comprehensive understanding of the biological roles of this compound requires the integration of data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. While research in this area is still emerging, studies have begun to combine different layers of biological information to create a more holistic picture of DSK-II function.
One approach involves combining large-scale behavioral analysis with transcriptomics and neurogenetic manipulations. elifesciences.org For instance, by assessing social network behavior in a large panel of inbred Drosophila strains, researchers can identify genetic variations associated with specific behaviors. elifesciences.org Subsequent transcriptome analysis of these strains can then link these behaviors to the expression levels of specific genes, such as Dsk. elifesciences.org This can be further validated by genetically manipulating the DSK system and observing the effects on behavior. elifesciences.org
Future research will likely involve more comprehensive multi-omics studies. For example, combining transcriptomic data with proteomic and metabolomic profiling of flies with altered DSK signaling could reveal the full cascade of molecular changes that occur downstream of receptor activation. Integrating these datasets can help to construct detailed models of DSK signaling networks and to understand how this neuropeptide coordinates complex physiological and behavioral responses to environmental and internal cues.
Disentangling Specific Functions of this compound from other Drosulfakinin Peptides
The dsk gene in Drosophila melanogaster encodes a precursor protein that is processed to produce multiple peptide products, including Drosulfakinin I (DSK-I) and this compound (DSK-II). nih.gov A key challenge in the field is to determine the specific, non-redundant functions of each of these peptides.
Structurally, DSK-I and DSK-II share a conserved C-terminal sequence (FDDYGHMRF-NH2) but differ in that DSK-II has a unique N-terminal extension (GGDDQFDDYGHMRF-NH2). sdbonline.orgimrpress.com This structural difference is thought to be a key determinant of their distinct biological activities and receptor specificities.
Research suggests that the two peptides can have different effects and may signal through different receptors in a tissue-specific manner. For example, studies on gut and heart function indicate that nsDSK II signaling is tissue-specific, acting through DSK-R2 in the gut and DSK-R1 in the heart. imrpress.comnih.gov The development of peptide analogs with modifications in the N-terminal extension of DSK-II has been a powerful tool for probing these differences. sdbonline.orgimrpress.com
Q & A
Q. What experimental models are most suitable for studying the physiological effects of Drosulfakinin II?
Methodological Answer: The choice of model organism depends on the research objective. For neuropeptide signaling studies in Drosophila melanogaster, use transgenic lines with targeted knockdown or overexpression of this compound. For comparative analyses in vertebrates, consider homologous systems (e.g., mammalian cholecystokinin pathways). Ensure rigorous validation via RNA interference (RNAi) or CRISPR-Cas9, coupled with behavioral assays (e.g., feeding behavior, locomotor activity) and immunohistochemistry to map neural circuits .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
Methodological Answer: Follow standardized peptide synthesis protocols (e.g., solid-phase synthesis) with mass spectrometry (MS) and HPLC purity validation (>95%). For novel analogs, provide detailed NMR and circular dichroism data to confirm structural integrity. Document buffer conditions, storage temperatures, and batch-specific variations in supplementary materials to enable replication .
Q. What literature review strategies are effective for identifying gaps in this compound research?
Methodological Answer: Use Boolean search strings (e.g., "this compound AND (neuropeptide OR signaling)") in databases like PubMed, FlyBase, and EMBASE. Filter results by publication date (last 10 years) and methodology (e.g., "in vivo," "receptor binding"). Synthesize findings into a matrix categorizing known roles (e.g., satiety regulation) versus understudied areas (e.g., cross-species conservation) .
Q. What are the key steps for validating this compound receptor interactions?
Methodological Answer: Employ surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinity (Kd). Pair with functional assays (e.g., cAMP inhibition in transfected HEK293 cells) to confirm receptor activation. Use competitive antagonists as negative controls and cite prior ligand-receptor studies for comparative analysis .
Q. How should researchers design experiments to minimize bias in behavioral studies involving this compound?
Methodological Answer: Implement double-blind protocols for data collection, randomize treatment groups, and use automated tracking software (e.g., EthoVision) to quantify behavior. Include sham-operated controls and power analyses to justify sample sizes. Report effect sizes and confidence intervals to contextualize findings .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in stress responses be resolved?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to evaluate methodological heterogeneity (e.g., peptide dosage, stress induction protocols). Perform meta-regression to identify moderators (e.g., genetic background of fly strains). Validate hypotheses via targeted RNA-seq of stress-related genes in this compound-deficient mutants .
Q. What integrative approaches are recommended for mapping this compound signaling networks?
Methodological Answer: Combine single-cell RNA sequencing (scRNA-seq) of Drosophila brain tissues with phosphoproteomics to identify downstream effectors. Use computational tools like STRING or Cytoscape to reconstruct interaction networks. Validate key nodes via tissue-specific CRISPR knockouts and phenotypic rescue experiments .
Q. How can researchers assess the evolutionary divergence of this compound function across species?
Methodological Answer: Perform phylogenetic analysis of sulfakinin family members using tools like MEGA or BLAST. Test functional conservation by expressing vertebrate homologs (e.g., CCK) in Drosophila mutants and assaying phenotypic rescue. Compare receptor binding kinetics across species using homology modeling and molecular dynamics simulations .
Q. What strategies address the limited bioavailability of this compound in systemic studies?
Methodological Answer: Develop peptide analogs with stabilized backbones (e.g., D-amino acid substitutions) or PEGylation to enhance serum stability. Use microinjection or osmotic pumps for controlled delivery. Monitor pharmacokinetics via LC-MS/MS and correlate with dose-dependent behavioral outcomes .
Q. How can multi-omics data be leveraged to uncover novel roles of this compound in metabolic regulation?
Methodological Answer: Integrate metabolomics (GC-MS) and transcriptomics (RNA-seq) datasets from this compound-overexpressing flies. Apply pathway enrichment tools (e.g., KEGG, DAVID) to identify dysregulated metabolic modules. Validate candidates via targeted metabolite assays and genetic epistasis experiments .
Methodological Notes
- Data Contradiction Analysis : Use funnel plots to detect publication bias and Bayesian statistics to quantify uncertainty in conflicting studies .
- Ethical Compliance : Adhere to institutional guidelines for genetic modification and animal welfare, documenting approvals in supplementary materials .
- Literature Integration : Cite primary sources for foundational findings and limit reviews to <20% of references to prioritize original data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
